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Compound of Interest

Compound Name: CJ-15208

Cat. No.: B15619413 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
CJ-15208 is a potent and selective kappa opioid receptor (KOR) antagonist originally isolated

from the fungus Ctenomyces serratus ATCC15502.[1][2] As a cyclic tetrapeptide with the

structure cyclo[L-Phe-D-Pro-L-Phe-L-Trp], it has garnered significant interest as a lead

compound for the development of therapeutics for a variety of central nervous system

disorders, including depression, anxiety, and substance abuse disorders.[3][4] The L-

Tryptophan isomer's optical rotation is consistent with that of the natural product.[3][5] Both the

L-Trp and D-Trp isomers exhibit nanomolar affinity for the KOR.[3][5][6] This document

provides a detailed protocol for the chemical synthesis of CJ-15208, encompassing solid-

phase synthesis of the linear precursor and its subsequent solution-phase cyclization.

Quantitative Data Summary
The following table summarizes the in vitro binding affinity and functional activity of CJ-15208.
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Receptor Binding Affinity (IC₅₀) Functional Activity (ED₅₀)

Kappa (κ) Opioid Receptor 47 nM[1][2]
1.3 µM (antagonist activity)[1]

[2]

Mu (µ) Opioid Receptor 260 nM[1][2] -

Delta (δ) Opioid Receptor 2,600 nM[1][2] -

Experimental Protocols
Part 1: Solid-Phase Synthesis of the Linear Tetrapeptide
Precursor (Trp-Phe-D-Pro-Phe)
This protocol details the manual synthesis of the linear peptide precursor on 2-chlorotrityl

chloride resin using Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry.[4][7][8][9]

Materials:

2-chlorotrityl chloride resin

Fmoc-L-Phe-OH

Fmoc-D-Pro-OH

Fmoc-L-Trp(Boc)-OH

N,N-Diisopropylethylamine (DIEA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Piperidine

2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

Trifluoroacetic acid (TFA)
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Triisopropylsilane (TIS)

Water

Procedure:

Resin Swelling and First Amino Acid Loading:

Swell the 2-chlorotrityl chloride resin in DCM for 30 minutes.

Dissolve Fmoc-L-Phe-OH (2 equivalents) and DIEA (4 equivalents) in a minimal amount of

DMF.

Add the amino acid solution to the swollen resin and shake for 2 hours.

Wash the resin with DCM (3x), DMF (3x), and DCM (3x).

Fmoc Deprotection:

Add a 20% solution of piperidine in DMF to the resin.

Shake for 5 minutes, then drain.

Add a fresh 20% piperidine in DMF solution and shake for 15 minutes.

Wash the resin with DMF (5x) and DCM (3x).

Amino Acid Coupling:

In a separate vessel, pre-activate the next Fmoc-protected amino acid (Fmoc-D-Pro-OH, 3

equivalents) with HATU (2.9 equivalents) and DIEA (6 equivalents) in DMF for 5 minutes.

Add the activated amino acid solution to the resin.

Shake for 2 hours.

Wash the resin with DMF (3x) and DCM (3x).

Repeat Deprotection and Coupling:
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Repeat steps 2 and 3 for the remaining amino acids in the sequence: Fmoc-L-Phe-OH

and finally Fmoc-L-Trp(Boc)-OH.

Cleavage of the Linear Peptide from Resin:

Wash the fully assembled peptide-resin with DCM (3x) and dry under vacuum.

Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

Add the cleavage cocktail to the resin and shake for 2 hours.

Filter the resin and collect the filtrate.

Precipitate the crude linear peptide by adding cold diethyl ether.

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

Part 2: Solution-Phase Cyclization of the Linear
Precursor
This protocol describes the head-to-tail cyclization of the linear tetrapeptide in solution.[4][7]

Materials:

Crude linear peptide (Trp-Phe-D-Pro-Phe)

N,N-Dimethylformamide (DMF)

N,N-Diisopropylethylamine (DIEA)

2-(1H-7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU)

Syringe pump

Procedure:

Prepare Cyclization Reaction Mixture:
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In a large volume of DMF (to achieve a final peptide concentration of approximately 0.6

mM), add HATU (1.5 equivalents) and DIEA (8 equivalents).[7]

Slow Addition of Linear Peptide:

Dissolve the crude linear peptide in DMF (e.g., 300 mg in 20 mL).[7]

Using a syringe pump, add the linear peptide solution dropwise to the cyclization reaction

mixture at a slow rate (e.g., 1.2 mL/hour) over several hours (e.g., 6 hours).[7]

Reaction Completion:

After the addition is complete, stir the reaction mixture at room temperature for 12 hours,

followed by heating to 30°C for 24 hours.[7]

Work-up:

Remove the DMF under reduced pressure.

Redissolve the residue in a suitable organic solvent like ethyl acetate.

Wash the organic layer with saturated sodium bicarbonate solution and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to obtain the crude cyclic peptide.

Part 3: Purification of CJ-15208
The crude cyclic peptide is purified by flash column chromatography.[8]

Materials:

Crude CJ-15208

Silica gel

Hexanes

Ethyl acetate
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Procedure:

Column Preparation:

Pack a silica gel column with a slurry of silica in hexanes.

Sample Loading:

Dissolve the crude CJ-15208 in a minimal amount of DCM or the initial mobile phase and

load it onto the column.

Elution:

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 30% ethyl

acetate and gradually increasing to 100%).[8]

Fraction Collection and Analysis:

Collect fractions and analyze them by thin-layer chromatography (TLC) or high-

performance liquid chromatography (HPLC) to identify the fractions containing the pure

product.

Product Isolation:

Combine the pure fractions and remove the solvent under reduced pressure to yield pure

CJ-15208 as a white solid.[8]
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Caption: Simplified signaling pathway of the kappa opioid receptor (KOR).

CJ-15208 Synthesis Workflow
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Caption: Overall workflow for the synthesis of CJ-15208.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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